molecular formula C11H9NO3S B1487590 Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221722-05-9

Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1487590
CAS RN: 1221722-05-9
M. Wt: 235.26 g/mol
InChI Key: STGGBWBCBIHFBJ-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221722-05-9 . It has a molecular weight of 235.26 and its molecular formula is C11H9NO3S . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3S/c1-6-8-3-7 (5-13)4-12-10 (8)16-9 (6)11 (14)15-2/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 235.26 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis of Bioactive Ligands

This compound is used in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions .

Chemosensors Development

Due to its unique photophysical properties, this compound is instrumental in developing chemosensors. These are used for the qualitative and quantitative detection of specific ions in environmental and biological media .

Pharmaceutical Drug Design

The compound’s derivatives are utilized in drug design, particularly for their antibacterial, antiviral, antitubercular, and antifungal properties .

Antioxidant and Antidepressant Agents

Researchers explore its use as an antioxidant and antidepressant, contributing to the treatment of related health conditions .

Anti-inflammatory and Antihypertensive Applications

Its derivatives show potential in anti-inflammatory and antihypertensive treatments, addressing chronic diseases like hypertension .

Anticancer Activity

Studies indicate that derivatives of this compound may have anticancer activities, providing a pathway for novel cancer treatments .

Ion Recognition

The compound is involved in ion recognition processes, which are significant in various biochemical and industrial applications .

Material Science Research

In material science, this compound is a precursor for materials with specific electronic or optical properties, contributing to the development of new technologies .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) . This document provides information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-6-8-3-7(5-13)4-12-10(8)16-9(6)11(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGBWBCBIHFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=N2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate

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